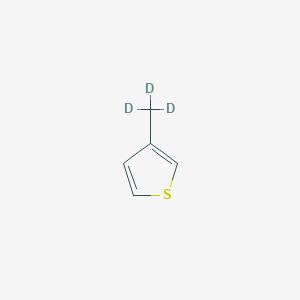

3-Methylthiophene-d3

Vue d'ensemble

Description

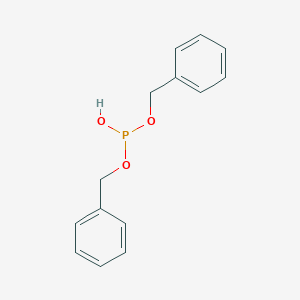

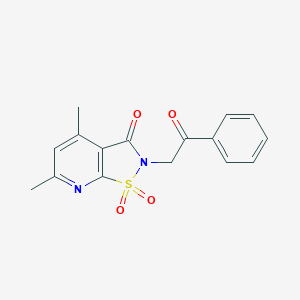

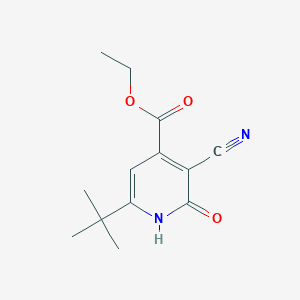

3-Methylthiophene-d3 is an organosulfur compound with the formula CH3C4H3S . It is a colorless, flammable liquid . It can be produced by sulfidation of 2-methylsuccinate .

Synthesis Analysis

The synthesis of 3-Methylthiophene involves the sulfidation of 2-methylsuccinate . A recent study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates . Another study reported the electrochemical synthesis of 3-Methylthiophene on flat gold electrodes by anodic oxidation of the monomer .

Molecular Structure Analysis

The molecular formula of 3-Methylthiophene-d3 is C5H3D3S . A study on the vibrational modes of 3-Methylthiophene revealed that the molecule is composed of 12 atoms and has 30 normal vibrational modes .

Chemical Reactions Analysis

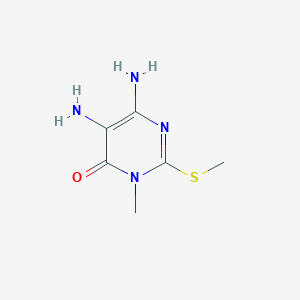

3-Methylthiophene is a precursor to the drug thenyldiamine and the pesticide morantel . It has been found that lithiation of 3-methylthiophene by means of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is highly regioselective, leading to 5-lithio-3-methylthiophene .

Physical And Chemical Properties Analysis

3-Methylthiophene-d3 is a colorless, flammable liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 114.2±9.0 °C at 760 mmHg, and a vapor pressure of 23.8±0.2 mmHg at 25°C .

Applications De Recherche Scientifique

Perovskite Solar Cells

3-Methylthiophene-d3 is used as an additive to boost the performance and stability of perovskite solar cells . The additive improves the crystallinity of the perovskite layer, indicating a more desirable film with lower surface defects and larger particle size . This results in reduced carrier recombination rate at the interface of perovskite/hole transport layer (HTL), and the charge transport process is facilitated due to a desirable delocalized π-electron system of the 3-Methylthiophene-d3 additive .

Power Conversion Efficiency Improvement

The power conversion efficiency (PCE) of perovskite solar cells in the presence of 3-Methylthiophene-d3 additive improved from 12.32% to 16.93% for pristine devices . This indicates that the additive can significantly enhance the efficiency of solar cells.

Enhanced Stability of Solar Cells

3-Methylthiophene-d3-based perovskite solar cells showed higher ambient air stability due to the hydrophobic structure of 3-Methylthiophene-d3 compared to pristine perovskite solar cells . This makes it a valuable additive for improving the durability of solar cells.

Synthesis of Thiophene Derivatives

3-Methylthiophene-d3 can be used in the synthesis of thiophene derivatives . For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Safety and Hazards

Orientations Futures

3-Methylthiophene-d3 and its derivatives have potential applications in the field of perovskite solar cells. A recent study reported that the addition of a 3-Methylthiophene organic molecule to the methylammonium iodide (MAI)/isopropanol (IPA) solution precursor improved the power conversion efficiency of perovskite solar cells .

Mécanisme D'action

Target of Action

3-Methylthiophene-d3 is a non-standard isotope with the molecular formula C5H3D3S Thiophene-based analogs, which include 3-methylthiophene-d3, have been studied extensively for their potential as biologically active compounds .

Mode of Action

Biochemical Pathways

Thiophene-based analogs, including 3-Methylthiophene-d3, are known to affect various biochemical pathways due to their diverse biological effects . .

Pharmacokinetics

3-Methylthiophene-d3 is soluble in Chloroform, Dichloromethane, and Ethyl Acetate , which could potentially influence its absorption and distribution in the body.

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .

Action Environment

The action, efficacy, and stability of 3-Methylthiophene-d3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in different environments . .

Propriétés

IUPAC Name |

3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480367 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthiophene-d3 | |

CAS RN |

108343-10-8 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)